molecular formula C6H15O4P B1354292 Diethyl (Methoxymethyl)phosphonate CAS No. 32806-04-5

Diethyl (Methoxymethyl)phosphonate

Cat. No. B1354292
CAS RN: 32806-04-5
M. Wt: 182.15 g/mol
InChI Key: IWEOGHGFCXMKFM-UHFFFAOYSA-N
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Description

Diethyl (Methoxymethyl)phosphonate is a chemical compound with the molecular formula C6H15O4P and a molecular weight of 182.16 . It is a liquid at 20°C .


Molecular Structure Analysis

The InChI code for Diethyl (Methoxymethyl)phosphonate is 1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

Diethyl (Methoxymethyl)phosphonate is a liquid at 20°C . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.

Scientific Research Applications

1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

  • Summary of Application : This compound is used in the microwave-accelerated McKenna synthesis of phosphonic acids, which are important in chemical biology, medicine, materials, and other domains .
  • Methods of Application : The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the process .
  • Results : The microwave-assisted BTMS method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

2. Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds

  • Summary of Application : This compound is used in the modular synthesis of biologically relevant phosphonylated derivatives .
  • Methods of Application : The method is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
  • Results : Several of the phosphonylated derivatives exhibit interesting biological activities .

3. Wittig Reaction

  • Summary of Application : This compound serves as a valuable reagent in the Wittig reaction, a fundamental organic synthesis technique used to form carbon-carbon double bonds.
  • Methods of Application : It acts as a phosphonate ester Wittig reagent, reacting with carbonyl compounds to generate alkenes.
  • Results : The Wittig reaction is a widely used method for the formation of alkenes.

4. Synthesis of Various Compounds

  • Summary of Application : This compound is used as a reactant for the synthesis of various compounds, including fluoroalkyl α- and β-aminophosphonates, acyclic nucleoside phosphonates with branched phosphonoethoxy-Et chains, difluoromethyl arylphosphonates, pyridone alkaloids with neuritogenic activity, lipophilic meropenem-derived prodrugs, and the phomactin cyclohexane core and diterpenoid framework .
  • Methods of Application : The specific methods of application vary depending on the compound being synthesized .
  • Results : The results include the successful synthesis of a range of bioactive products .

Safety And Hazards

The safety data sheet for a similar compound, Diethyl methylphosphonate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

1-[ethoxy(methoxymethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEOGHGFCXMKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470142
Record name Diethyl (Methoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (Methoxymethyl)phosphonate

CAS RN

32806-04-5
Record name Diethyl (Methoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Methoxymethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a sample of 17.90 mL (0.104 mol) of triethylphosphite at -78° C. under argon was added dropwise 8.50 mL (0.104 mol) of bromomethyl methyl ether. The mixture slowly warmed to RT and stirred for 24 h, when it was fractionally distilled (bp 100° C., 5 mm) to provide 16.22 g (98%) of title compound as a pale yellow oil.
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AF Kluge - Tetrahedron Letters, 1978 - Elsevier
In connection with a problem in total synthesis we required an enol ether synthesis that would lead to aldehyde homologation. We required a reagent that would modify several of the …
Number of citations: 23 www.sciencedirect.com
M Mikolajczyk, S Grzejszczak… - The Journal of …, 1979 - ACS Publications
It was found that elemental sulfur reacts with phosphonate carbanions to give-phosphoryl thiols which upon alkylation are converted into-phosphoryl sulfides. A new synthesis of S, S-…
Number of citations: 84 pubs.acs.org
Y Wei, G Qiu, B Lei, L Qin, H Chu, Y Lu… - Journal of Medicinal …, 2017 - ACS Publications
Phosphonamidate 3a of methoxymethylphosphonic acid (MMPA) with propofol (1) and l-alanine ethyl ester was found to be an efficient scaffold for the oral delivery of compound 1. The …
Number of citations: 29 pubs.acs.org
M Arnaud, A Pedra, C Roussel… - The Journal of Organic …, 1979 - ACS Publications
The first synthesis of pyrylium salts from acetylation of isoparaffins (isopentane, 2-methylpentane, 3-methylpentane, and 2, 3-dimethylbutane) under Friedel-Crafts conditions is reported. …
Number of citations: 12 pubs.acs.org
E Branquet, P Durand, L Vo-quang… - Natural Product …, 1993 - Taylor & Francis
… 7 (the esterification is performed by a Mitsunobul 8 reaction with a quantitative yield) whereas the Wadworth Emmons rea ~ tionlg - ~ o with diethyl methoxymethyl-phosphonate affords …
Number of citations: 0 www.tandfonline.com
K Gupta, AK Patra - ACS sensors, 2020 - ACS Publications
A thermodynamically stable terpyridine-dicarboxylate based emissive Eu(III) probe, [Eu(OH-TPDC)] (1), was designed as a time-resolved “turn-on” luminescent probe for the selective …
Number of citations: 28 pubs.acs.org
M Alpoim - 1980 - spiral.imperial.ac.uk
The diaxial to diequatorial rearrangement is reviewed. The kinetics of the diaxial to the diequatorial rearrangement of 313-benzoyloxy-5a, 6s-dibromocholestane, and of 38-benzoyloxy-…
Number of citations: 2 spiral.imperial.ac.uk
RA Schumacher - 1997 - search.proquest.com
… Spectral data for diethyl methoxymethyl phosphonate (1 02):1H NMR (300 MHz in CDCI3) Ô 4.17 (m, 4 H), 3.73 (d, J = 8.5 Hz, 2 H), 3.46 (s, 3 H), 1.34 (t, J = 7.1 Hz, 6 H). .921) LD A, THF…
Number of citations: 0 search.proquest.com

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